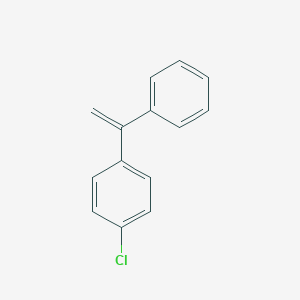

1-Chloro-4-(1-phenylvinyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(1-phenylethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSXZQQKWIHIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345037 | |

| Record name | 1-Chloro-4-(1-phenylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18218-20-7 | |

| Record name | 1-Chloro-4-(1-phenylethenyl)-benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018218207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-4-(1-phenylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORO-4-(1-PHENYLETHENYL)-BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5HP2CNY63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Wittig olefination route to 1-Chloro-4-(1-phenylvinyl)benzene

An In-depth Technical Guide to the Wittig Olefination Route for the Synthesis of 1-Chloro-4-(1-phenylvinyl)benzene

Authored by: A Senior Application Scientist

Introduction

The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds.[1][2] Discovered by Georg Wittig in the 1950s, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction transforms aldehydes or ketones into alkenes with a high degree of regiochemical control.[3][4][5][6] This guide provides a detailed technical overview of the application of the Wittig olefination for the synthesis of this compound, a substituted styrene derivative.

The core of the Wittig reaction involves the interaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound. The thermodynamic driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct, which ensures the near-irreversible conversion to the desired alkene.[2][7] This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into the practical execution of this synthesis for researchers and professionals in drug development and chemical sciences.

Mechanistic Pathway of the Wittig Olefination

The Wittig reaction proceeds through a well-established mechanistic sequence involving the formation of a phosphorus ylide, its subsequent reaction with a carbonyl compound, and the eventual elimination of triphenylphosphine oxide.

Step 1: Formation of the Phosphonium Salt

The synthesis begins with the preparation of a phosphonium salt. This is typically achieved through a bimolecular nucleophilic substitution (SN2) reaction between a phosphine, most commonly triphenylphosphine (PPh3), and an alkyl halide.[6][7] The lone pair of electrons on the phosphorus atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. For the synthesis of this compound, a key intermediate is (4-chlorobenzyl)triphenylphosphonium chloride.[8][9]

Step 2: Generation of the Phosphorus Ylide

The phosphonium salt is then deprotonated at the carbon adjacent to the phosphorus atom using a strong base to generate the phosphorus ylide.[6] The acidity of this proton is significantly increased due to the electron-withdrawing nature and stabilizing effect of the adjacent positively charged phosphorus atom.[6] Common strong bases used for this purpose include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH2).[7][10] The resulting ylide is a zwitterionic species with adjacent positive and negative charges, which can also be represented by a resonance structure with a phosphorus-carbon double bond (a phosphorane).[6][11]

Step 3: Olefination Reaction

The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[11] This nucleophilic addition is believed to proceed via a concerted [2+2] cycloaddition mechanism, leading directly to a four-membered ring intermediate known as an oxaphosphetane.[10][11] This intermediate is unstable and rapidly collapses. The oxaphosphetane fragments in a reverse [2+2] cycloaddition, breaking the carbon-phosphorus and carbon-oxygen single bonds and forming a new carbon-carbon double bond (the alkene) and a phosphorus-oxygen double bond (triphenylphosphine oxide).[7]

Caption: General Mechanism of the Wittig Reaction.

Synthetic Strategy for this compound

A retrosynthetic analysis of the target molecule, this compound, reveals two primary Wittig disconnection approaches:

-

Route A: Disconnecting across the double bond to yield benzophenone and the ylide derived from (4-chlorobenzyl)triphenylphosphonium chloride.

-

Route B: Disconnecting to yield 4-chlorobenzophenone and the ylide derived from benzyltriphenylphosphonium chloride.

Both routes are chemically viable. This guide will focus on Route A for the detailed protocol, utilizing the commercially available (4-chlorobenzyl)triphenylphosphonium chloride as the starting material for the Wittig reagent.[8]

Caption: Synthetic Workflow for this compound.

Experimental Protocol

Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment and working in a fume hood, must be strictly followed. Anhydrous conditions are critical for the success of this reaction.

Part 1: In-situ Generation of the Wittig Reagent

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum is assembled. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Addition: (4-Chlorobenzyl)triphenylphosphonium chloride (1.2 equivalents) is added to the flask.[8] Anhydrous tetrahydrofuran (THF) is added via syringe to create a suspension (concentration approx. 0.2-0.5 M).

-

Ylide Formation: The suspension is cooled to 0 °C in an ice bath. n-Butyllithium (n-BuLi, 1.2 equivalents, typically 1.6 M or 2.5 M in hexanes) is added dropwise via syringe over 10-15 minutes.[12]

-

Causality: The dropwise addition at low temperature is crucial to control the exothermic deprotonation reaction and prevent side reactions. Anhydrous THF is essential as the ylide is a strong base and will be quenched by protic solvents like water or alcohols.[6]

-

-

Reaction Completion: Upon addition of n-BuLi, the white suspension will transform into a characteristic deep orange or reddish-orange solution, indicating the formation of the ylide. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes to ensure complete ylide formation.[13][14]

Part 2: Wittig Reaction and Product Formation

-

Carbonyl Addition: A solution of benzophenone (1.0 equivalent) dissolved in a minimal amount of anhydrous THF is added dropwise to the ylide solution at room temperature via syringe.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), spotting for the disappearance of the benzophenone starting material. A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 95:5 v/v).

-

Reaction Time: The reaction is typically stirred at room temperature for several hours or overnight until TLC analysis indicates complete consumption of the benzophenone.

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

Part 3: Workup and Purification

-

Extraction: The reaction mixture is transferred to a separatory funnel. The aqueous layer is separated, and the organic layer is washed sequentially with water and brine. The aqueous layers are back-extracted with an organic solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved product.

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude residue contains the desired product, this compound, and the major byproduct, triphenylphosphine oxide. Purification is achieved via flash column chromatography on silica gel.

-

Trustworthiness: A non-polar eluent system (e.g., hexanes or a hexanes/dichloromethane gradient) is typically effective. The non-polar alkene product will elute first, while the highly polar triphenylphosphine oxide will be strongly retained on the silica gel.[1] This separation is a critical and often challenging step in Wittig syntheses.

-

Data Presentation

Table 1: Reagent Summary for Lab-Scale Synthesis

| Reagent | Molecular Formula | M.W. ( g/mol ) | Equivalents | Sample Amount (10 mmol scale) |

| Benzophenone | C₁₃H₁₀O | 182.22 | 1.0 | 1.82 g |

| (4-Chlorobenzyl)triphenylphosphonium chloride | C₂₅H₂₁Cl₂P | 423.31 | 1.2 | 5.08 g |

| n-Butyllithium (1.6 M in hexanes) | C₄H₉Li | 64.06 | 1.2 | 7.5 mL |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | ~50-70 mL |

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 18218-20-7[15][16][17] |

| Molecular Formula | C₁₄H₁₁Cl[15][16] |

| Molecular Weight | 214.69 g/mol [15][17] |

| Physical Form | Liquid[15][16] |

| IUPAC Name | This compound[16][17] |

| Boiling Point | 164 °C at 16 Torr[18] |

| Storage Temperature | 2-8 °C, Sealed in dry conditions[16] |

Conclusion

The Wittig olefination provides a direct and efficient synthetic route to this compound. The success of the synthesis hinges on the careful execution of the experimental protocol, particularly the maintenance of anhydrous and inert conditions during the formation of the highly reactive phosphorus ylide. The primary challenge lies in the purification step, where the target alkene must be meticulously separated from the stoichiometric triphenylphosphine oxide byproduct. By understanding the underlying mechanism and adhering to the principles of sound experimental technique, researchers can reliably employ this classic transformation to access a wide range of substituted alkenes for applications in materials science, medicinal chemistry, and broader organic synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. Wittig Reaction | Thermo Fisher Scientific - HU [thermofisher.com]

- 4. The Wittig Reaction | Semantic Scholar [semanticscholar.org]

- 5. organicreactions.org [organicreactions.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemimpex.com [chemimpex.com]

- 9. (4-Chlorobenzyl)triphenylphosphonium chloride | C25H21Cl2P | CID 2733546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. 1-CHLORO-3-(1-PHENYL-VINYL)-BENZENE synthesis - chemicalbook [chemicalbook.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. 1-Chloro-4-(1-phenyl-vinyl)-benzene | CymitQuimica [cymitquimica.com]

- 16. This compound | 18218-20-7 [sigmaaldrich.com]

- 17. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 18. chembk.com [chembk.com]

Spectroscopic Characterization of 1-Chloro-4-(1-phenylvinyl)benzene

An In-depth Technical Guide:

Introduction

1-Chloro-4-(1-phenylvinyl)benzene, also known as α-phenyl-4-chlorostyrene, is a substituted styrene derivative with the molecular formula C₁₄H₁₁Cl.[1][2] Its structure, featuring a vinyl bridge connecting a phenyl and a 4-chlorophenyl group, makes it a valuable monomer for specialty polymers and an intermediate in the synthesis of more complex organic molecules. The precise characterization of this compound is paramount for ensuring purity, confirming structural integrity, and predicting its behavior in subsequent chemical reactions. This guide provides a comprehensive overview of the core spectroscopic techniques employed to elucidate and validate the structure of this compound, grounded in the principles of modern analytical chemistry.

This document is intended for researchers, scientists, and professionals in drug development and material science. It moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and demonstrating how a multi-technique approach provides a self-validating system for structural confirmation.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's architecture. This compound is comprised of three key functional regions: a monosubstituted phenyl ring, a 1,4-disubstituted (para) chlorophenyl ring, and an asymmetric 1,1-disubstituted vinyl group that links them. This extended π-conjugated system is central to its spectroscopic properties, particularly in UV-Vis and NMR spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out atomic connectivity and confirm the substitution patterns of the aromatic rings.

Expertise & Experience: Why NMR is a Primary Tool

For a molecule like this compound, NMR is not just confirmatory; it is foundational. The distinct electronic environments of the two aromatic rings—one influenced by the electron-withdrawing chlorine atom and the other unsubstituted—are expected to produce well-resolved and predictable signals. Furthermore, the two vinyl protons are diastereotopic, meaning they reside in different chemical environments, which should make them distinguishable in the ¹H NMR spectrum. This level of detail is unmatched by other techniques.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform). The choice of CDCl₃ is standard for non-polar to moderately polar analytes and its residual solvent peak is well-documented.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex aromatic region.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A larger number of scans (several hundred to thousands) is required due to the low natural abundance of ¹³C.

Spectral Interpretation

¹H NMR Spectrum Analysis

The proton spectrum is expected to show signals in three distinct regions: the aromatic region (δ 7.0-7.5 ppm), and the vinyl region (δ 5.0-6.0 ppm).

-

Aromatic Protons (9H): The five protons of the unsubstituted phenyl ring will likely overlap, creating a complex multiplet. The four protons of the 4-chlorophenyl ring are expected to form a classic AA'BB' system, which often appears as two distinct doublets, integrating to 2H each. The protons ortho to the chlorine atom are typically downfield compared to those meta.

-

Vinyl Protons (2H): The two geminal vinyl protons (=CH₂) are chemically non-equivalent. They are expected to appear as two distinct singlets or narrow doublets (due to small geminal coupling, ²JHH). Their distinct chemical shifts arise from their spatial relationship to the two different aromatic rings.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (C₆H₅) | 7.28 - 7.45 | Multiplet | 5H |

| Chlorophenyl (ortho to vinyl) | ~7.35 | Doublet | 2H |

| Chlorophenyl (ortho to Cl) | ~7.30 | Doublet | 2H |

| Vinyl Ha | ~5.45 | Singlet | 1H |

| Vinyl Hb | ~5.40 | Singlet | 1H |

Note: The exact chemical shifts for the chlorophenyl protons can be influenced by the conformation of the molecule and may overlap with the phenyl multiplet.[3]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms. For the C₁₄H₁₁Cl structure, we expect to see up to 10 distinct signals in the aromatic/vinylic region (due to symmetry in the para-substituted ring and potential overlap).

-

Aromatic Carbons: The spectrum will contain signals for the six carbons of the phenyl ring and the four unique carbons of the 4-chlorophenyl ring. The carbon atom bonded to chlorine (C-Cl) will be shifted downfield to ~134 ppm. The ipso-carbons (the carbons of the rings attached to the vinyl group) will also have characteristic shifts.

-

Vinyl Carbons: Two signals are expected: one for the methylene carbon (=CH₂) around 115-125 ppm and one for the quaternary carbon (=C<) further downfield, typically >140 ppm.[4][5]

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C-Cl | ~134.2 |

| Quaternary Vinyl (=C<) | ~148.1 |

| Methylene Vinyl (=CH₂) | ~117.5 |

| Aromatic CHs & Quaternary Cs | 126 - 142 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Experience: The Diagnostic Power of IR

For this molecule, IR spectroscopy serves as a robust validation tool. The presence of sharp, characteristic peaks for aromatic C-H, vinyl C=C, and aromatic C=C stretching confirms the core structural components. Crucially, the out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide strong evidence for the 1,4-disubstitution pattern on the chlorophenyl ring and the monosubstitution on the phenyl ring. The absence of peaks corresponding to alkane C-H stretches or carbonyl C=O stretches is equally important for confirming purity.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal). ATR is a modern technique that requires minimal sample preparation.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Analysis: Place a single drop of the neat liquid sample of this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Spectral Interpretation

The IR spectrum will be dominated by absorptions corresponding to the aromatic and vinyl moieties.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3100 - 3000 | Medium | Aromatic & Vinyl C-H Stretch |

| ~1625 | Medium | Vinyl C=C Stretch |

| ~1595, 1490, 1445 | Strong-Medium | Aromatic C=C Ring Stretching |

| ~1090 | Strong | C-Cl Stretch |

| 850 - 810 | Strong | C-H Out-of-Plane Bend (1,4-disubstituted ring) |

| 770 - 730 & 710 - 690 | Strong | C-H Out-of-Plane Bend (Monosubstituted ring) |

The presence of the vinyl C=C stretch distinguishes the compound from a saturated analogue.[6][7] The combination of strong absorptions in the 850-810 cm⁻¹ range and the 770-690 cm⁻¹ range is highly indicative of the specific disubstitution and monosubstitution patterns of the two rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from a ground state to a higher energy state. It is particularly useful for analyzing compounds with conjugated π-electron systems.

Expertise & Experience: Probing the Conjugated System

The structure of this compound, with its two aromatic rings linked by a double bond, creates a highly conjugated system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule is expected to absorb UV radiation at a longer wavelength (a bathochromic or red shift) compared to its non-conjugated components like styrene or chlorobenzene.[8] This makes UV-Vis a sensitive tool for confirming the integrity of the overall conjugated framework.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol, methanol, or hexane. Ethanol is a good general-purpose choice.

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. A concentration in the micromolar (µM) range is typical. This requires preparing a stock solution and performing a serial dilution to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Analysis: Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution. Scan a wavelength range from approximately 200 nm to 400 nm.

-

Data Recording: Record the wavelength of maximum absorbance (λ_max) and its corresponding absorbance value.

Spectral Interpretation

-

Expected Absorption: Styrene exhibits a strong absorption peak around 245 nm.[8] Due to the extended conjugation from the second aromatic ring and the auxochromic effect of the chlorine atom, this compound is expected to show a primary absorption band (π → π* transition) with a λ_max significantly shifted to a longer wavelength, likely in the 250-280 nm range. A secondary, less intense band corresponding to the benzene ring's fine structure may also be observed.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns.

Expertise & Experience: The Definitive Molecular Weight and Isotopic Signature

For halogenated compounds, mass spectrometry offers a unique and definitive piece of evidence. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[11][12] This results in a characteristic isotopic pattern for the molecular ion peak (M⁺). We expect to see a peak for the molecule containing ³⁵Cl (M⁺) and another peak two mass units higher for the molecule containing ³⁷Cl (M+2), with a relative intensity ratio of roughly 3:1. This signature is an unambiguous indicator of the presence of a single chlorine atom in the molecule.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through the output of a Gas Chromatograph (GC-MS). GC-MS is preferred as it also provides a measure of sample purity.

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV) in a high vacuum. This is the Electron Ionization (EI) method, which causes extensive and reproducible fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.

Spectral Interpretation

-

Molecular Ion Peak: The molecular formula is C₁₄H₁₁Cl, giving a molecular weight of ~214.7 g/mol .[4] The spectrum should show a molecular ion peak (M⁺) for [C₁₄H₁₁³⁵Cl]⁺ at m/z = 214 and an isotopic peak (M+2) for [C₁₄H₁₁³⁷Cl]⁺ at m/z = 216 . The intensity ratio of these peaks will be approximately 3:1 .[11][12]

-

Key Fragmentation Patterns: EI is a high-energy technique that will cause the molecular ion to fragment. Predictable fragmentation pathways provide further structural confirmation.[13][14]

Table 4: Predicted Key Fragments in Mass Spectrometry

| m/z | Relative Intensity | Assignment / Proposed Loss |

|---|---|---|

| 216 | ~33% of M⁺ | [M+2]⁺ Isotopic peak with ³⁷Cl |

| 214 | Base Peak (or high) | [M]⁺ Molecular ion with ³⁵Cl |

| 179 | Moderate | [M-Cl]⁺ Loss of a chlorine radical |

| 178 | Moderate | [M-HCl]⁺ Loss of hydrogen chloride |

| 137 | Moderate | [C₁₀H₉]⁺ or [M-C₆H₄Cl]⁺ fragment |

| 101 | Moderate | [C₈H₅]⁺ or related fragments |

| 77 | Moderate | [C₆H₅]⁺ Phenyl cation |

Integrated Spectroscopic Analysis Workflow

No single technique provides absolute proof of structure. Scientific trustworthiness is achieved by integrating the data from all methods, where each result corroborates the others. The workflow below illustrates this self-validating process.

Caption: Workflow for integrated spectroscopic characterization.

This integrated approach ensures that the final structural assignment is robust. The molecular weight and chlorine presence from MS are confirmed by the functional groups in IR and the specific proton/carbon environments in NMR. The conjugated system observed in UV-Vis is consistent with the framework pieced together by NMR and IR. Together, they provide an unambiguous and trustworthy characterization of this compound.

References

- 1. chembk.com [chembk.com]

- 2. 1-Chloro-4-(1-phenyl-vinyl)-benzene | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Chloro-4-(1-phenylethenyl)-benzene | C14H11Cl | CID 601316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Styrene [cms.gutow.uwosh.edu]

- 9. zeus.phys.uconn.edu [zeus.phys.uconn.edu]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Chloro-4-(1-phenylvinyl)benzene

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-Chloro-4-(1-phenylvinyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document offers not only a presentation of spectral data but also a detailed interpretation grounded in the fundamental principles of NMR spectroscopy. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the determination of molecular structure in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound such as this compound, with its distinct aromatic and vinylic systems, NMR spectroscopy is essential for unambiguous structural confirmation and purity assessment.

The structure of this compound, with the IUPAC name 1-chloro-4-(1-phenylethenyl)benzene and CAS Registry Number 18218-20-7, presents a fascinating case for NMR analysis.[2][3][4] The interplay of electronic effects from the chloro and phenylvinyl substituents on the benzene rings creates a unique magnetic environment for each proton and carbon nucleus, which is reflected in their respective chemical shifts and coupling patterns.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | d (J ≈ 8.5 Hz) | 2H | H-3', H-5' |

| ~7.35 | m | 3H | H-3, H-4, H-5 |

| ~7.30 | d (J ≈ 8.5 Hz) | 2H | H-2', H-6' |

| ~7.25 | m | 2H | H-2, H-6 |

| ~5.45 | d (J ≈ 1.0 Hz) | 1H | H-8a |

| ~5.40 | d (J ≈ 1.0 Hz) | 1H | H-8b |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | C-7 |

| ~141.0 | C-1 |

| ~139.5 | C-4' |

| ~134.0 | C-1' |

| ~130.0 | C-2', C-6' |

| ~129.0 | C-3', C-5' |

| ~128.5 | C-4 |

| ~128.0 | C-3, C-5 |

| ~126.5 | C-2, C-6 |

| ~115.0 | C-8 |

Spectral Interpretation and Rationale

The predicted chemical shifts and coupling patterns are a direct consequence of the molecular structure of this compound.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum (δ 7.0-7.5 ppm) is expected to be complex due to the presence of two substituted benzene rings. The protons on the chloro-substituted ring (H-2', H-3', H-5', H-6') are anticipated to appear as two distinct doublets, characteristic of a para-substituted benzene ring. The electron-withdrawing nature of the chlorine atom will deshield the ortho protons (H-3', H-5') to a greater extent than the meta protons (H-2', H-6').

The protons of the unsubstituted phenyl ring (H-2, H-3, H-4, H-5, H-6) will likely appear as a multiplet, a common feature for monosubstituted benzene rings where the chemical shifts of the ortho, meta, and para protons are similar.

The most downfield signals in the vinylic region are the two geminal protons of the vinyl group (H-8a and H-8b). These protons are chemically non-equivalent due to the restricted rotation around the C7-C1' bond and their different spatial relationships with the two aromatic rings. They are expected to appear as two distinct doublets with a small geminal coupling constant (²JHH ≈ 1.0 Hz).

¹³C NMR Spectrum Analysis

In the ¹³C NMR spectrum, the quaternary carbons (C-1, C-1', C-4', and C-7) are readily identifiable by their lower intensities in a standard proton-decoupled spectrum. The carbon attached to the chlorine atom (C-4') will be significantly deshielded due to the electronegativity of chlorine. The olefinic carbons (C-7 and C-8) will resonate in the typical alkene region (δ 110-150 ppm). The aromatic carbons will appear in the range of δ 125-140 ppm, with the exact chemical shifts influenced by the substituents.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

I. Sample Preparation

-

Analyte Preparation : Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection : Use deuterated chloroform (CDCl₃) of high purity (≥99.8 atom % D). CDCl₃ is an excellent solvent for a wide range of organic compounds and has a well-defined residual solvent peak at 7.26 ppm in the ¹H NMR spectrum and a triplet at 77.16 ppm in the ¹³C NMR spectrum, which can be used for spectral calibration.

-

Dissolution : Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the analyte. Gently swirl or vortex the vial to ensure complete dissolution. The final solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube : Using a clean Pasteur pipette, transfer the solution into a high-quality, 5 mm NMR tube. Ensure the sample height is between 4-5 cm.

-

Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. However, for routine analysis, referencing to the residual solvent peak of CDCl₃ is often sufficient.

II. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

For ¹H NMR:

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Acquisition Time (AQ) : 2-4 seconds.

-

Relaxation Delay (D1) : 1-2 seconds.

-

Number of Scans (NS) : 8-16 scans for a reasonably concentrated sample.

-

Spectral Width (SW) : 16 ppm (centered around 6 ppm).

-

Temperature : 298 K.

For ¹³C NMR:

-

Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer).

-

Acquisition Time (AQ) : 1-2 seconds.

-

Relaxation Delay (D1) : 2 seconds.

-

Number of Scans (NS) : 1024-4096 scans, depending on the sample concentration.

-

Spectral Width (SW) : 240 ppm (centered around 120 ppm).

-

Temperature : 298 K.

Visualizing the Molecular Structure and NMR Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure of this compound with atom numbering and a conceptual workflow for NMR data analysis.

Caption: Molecular structure of this compound with atom numbering.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data for this compound. By combining predicted spectral data with a thorough analysis based on fundamental NMR principles, this document serves as a valuable resource for researchers in the field. The detailed experimental protocol and visualizations further enhance its utility as a practical guide for the structural characterization of this and similar organic molecules. The principles and methodologies outlined herein are foundational to the rigorous scientific practices required in modern chemical research and drug development.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Chloro-4-(1-phenylvinyl)benzene

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-Chloro-4-(1-phenylvinyl)benzene (CAS No. 18218-20-7), a chlorinated aromatic compound with applications in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the ionization and fragmentation behavior of this molecule. We will explore the theoretical underpinnings of its mass spectrum, detail a validated analytical workflow, and provide expert insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.

Introduction: The Analytical Imperative for this compound

This compound, with the molecular formula C₁₄H₁₁Cl, is a substituted styrene derivative.[1] Its structural complexity, featuring a chlorinated phenyl ring and a phenylvinyl group, presents a unique analytical challenge. Mass spectrometry is an indispensable tool for the unambiguous identification and quantification of this compound, providing critical information on its molecular weight and structure. This guide will focus primarily on Electron Ionization (EI) mass spectrometry, a widely used technique for the analysis of volatile and semi-volatile organic compounds.[2]

The presence of a chlorine atom is a key feature that can be readily identified in the mass spectrum due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. This results in a characteristic M+2 peak for the molecular ion and any chlorine-containing fragments, which is a powerful diagnostic tool for confirming the presence of chlorine in an unknown analyte.

Predicted Mass Spectrum and Fragmentation Pathways

While a publicly available, verified mass spectrum for this compound is not readily accessible in common databases, a theoretical fragmentation pattern can be reliably predicted based on established principles of mass spectrometry and the known behavior of structurally similar compounds, such as styrenes and chlorinated aromatic compounds.

Molecular Ion

The monoisotopic mass of this compound (C₁₄H₁₁³⁵Cl) is 214.05 g/mol .[1] Upon electron ionization, the molecule will lose an electron to form the molecular ion (M⁺˙) at m/z 214. A prominent M+2 peak at m/z 216, with an intensity of approximately one-third of the M⁺˙ peak, is expected due to the presence of the ³⁷Cl isotope.

Key Fragmentation Pathways

The fragmentation of the molecular ion is driven by the stability of the resulting fragment ions. For this compound, several key fragmentation pathways are anticipated:

-

Loss of a Chlorine Radical: Cleavage of the C-Cl bond will result in the loss of a chlorine radical (∙Cl), leading to the formation of a cation at m/z 179 (for the loss of ³⁵Cl). This fragment, [C₁₄H₁₁]⁺, is expected to be a significant peak in the spectrum due to the stability of the resulting carbocation.

-

Loss of a Phenyl Radical: Fragmentation involving the cleavage of the bond between the vinyl carbon and the unsubstituted phenyl ring would lead to the loss of a phenyl radical (∙C₆H₅), resulting in a fragment ion at m/z 137 ([C₈H₆Cl]⁺).

-

Formation of a Tropylium Ion: Aromatic compounds often undergo rearrangement to form the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91. This would involve cleavage of the bond between the vinyl group and the chlorinated phenyl ring, followed by rearrangement.

-

Other Significant Fragments: Other potential fragments include the chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111/113 and the phenyl cation ([C₆H₅]⁺) at m/z 77.

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

Caption: Predicted major fragmentation pathways of this compound.

Predicted Mass Spectrum Data

The following table summarizes the predicted major ions and their corresponding m/z values for the mass spectrum of this compound.

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion | Description of Fragmentation Pathway |

| 214 | 216 | [C₁₄H₁₁Cl]⁺˙ | Molecular Ion (M⁺˙) |

| 179 | - | [C₁₄H₁₁]⁺ | Loss of a Chlorine radical (∙Cl) |

| 137 | 139 | [C₈H₆Cl]⁺ | Loss of a Phenyl radical (∙C₆H₅) |

| 111 | 113 | [C₆H₄Cl]⁺ | Loss of the phenylvinyl group |

| 91 | - | [C₇H₇]⁺ | Formation of the Tropylium ion |

| 77 | - | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of this compound due to its volatility. The following protocol provides a robust starting point for its analysis.

Sample Preparation

-

Solvent Selection: Dissolve an accurately weighed sample of this compound in a high-purity volatile solvent such as dichloromethane or hexane. A typical concentration for GC-MS analysis is 1 mg/mL.

-

Standard Preparation: Prepare a series of calibration standards by serial dilution of the stock solution to the desired concentration range.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization.

-

GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of aromatic compounds.

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

Data Acquisition and Analysis

Acquire the data in full scan mode to obtain the complete mass spectrum. The resulting chromatogram should show a single, sharp peak for this compound. The mass spectrum of this peak can then be extracted and compared to the predicted fragmentation pattern.

The following diagram illustrates the general workflow for the GC-MS analysis.

Caption: Workflow for the GC-MS analysis of this compound.

Trustworthiness and Self-Validation

The protocol described above incorporates several self-validating mechanisms to ensure the trustworthiness of the analytical results:

-

Isotopic Pattern Confirmation: The presence of the characteristic 3:1 isotopic pattern for the M⁺˙ and M+2 peaks, as well as for all chlorine-containing fragments, provides a high degree of confidence in the identification of the compound.

-

Retention Time Reproducibility: Under consistent GC conditions, the retention time of this compound should be highly reproducible, serving as a reliable identifier.

-

Fragmentation Pattern Consistency: The observed fragmentation pattern should be consistent with the predicted pathways and the general principles of mass spectrometry for this class of compounds. Any significant deviation would warrant further investigation.

-

Use of Reference Standards: Analysis of a certified reference standard of this compound provides the ultimate confirmation of its identity and allows for accurate quantification.

Conclusion

The mass spectrometric analysis of this compound, particularly through GC-MS with electron ionization, is a powerful technique for its unambiguous identification and characterization. By understanding the predicted fragmentation pathways and employing a robust, self-validating analytical protocol, researchers can confidently analyze this compound in various matrices. The insights provided in this guide serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development, enabling them to leverage the full potential of mass spectrometry in their work.

References

A Technical Guide to the FTIR Spectrum and Vibrational Modes of 1-Chloro-4-(1-phenylvinyl)benzene

Abstract

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-Chloro-4-(1-phenylvinyl)benzene. The document is intended for researchers, scientists, and professionals in drug development and materials science who utilize vibrational spectroscopy for molecular characterization. We will dissect the principal vibrational modes, correlating them to specific functional groups and structural features of the molecule. This guide will also present a validated experimental protocol for acquiring a high-quality FTIR spectrum, underpinned by a discussion of the theoretical principles governing the observed spectral features.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₁₄H₁₁Cl, is a substituted styrene derivative. Its molecular architecture, featuring a chlorophenyl group and a phenyl group attached to a vinyl moiety, makes it a valuable building block in organic synthesis, particularly in the formation of polymers and pharmacologically active molecules. The precise characterization of this molecule is paramount for quality control and for understanding its reactivity.

FTIR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds.[1] It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.[1] This absorption pattern creates a unique spectral "fingerprint" that allows for the identification of functional groups and provides insights into the molecule's overall structure.

This guide will focus on the interpretation of the FTIR spectrum of this compound, providing a detailed assignment of its characteristic vibrational bands.

Theoretical Vibrational Mode Analysis

The vibrational spectrum of this compound is a composite of the vibrational modes of its constituent functional groups: the vinyl group (C=CH₂), the monosubstituted benzene ring (phenyl group), the para-disubstituted benzene ring (chlorophenyl group), and the C-Cl bond. The expected vibrational frequencies can be predicted by considering the characteristic absorption regions of these groups.

High-Frequency Region (> 2800 cm⁻¹)

This region is dominated by C-H stretching vibrations.

-

Aromatic C-H Stretching: The C-H bonds on both the phenyl and chlorophenyl rings will exhibit stretching vibrations typically in the range of 3100-3000 cm⁻¹.[2]

-

Vinyl C-H Stretching: The C-H bonds of the vinyl group (=CH₂) are expected to absorb at slightly higher frequencies than their aromatic counterparts, generally between 3100-3020 cm⁻¹.

-

Alkene (=C-H) Stretching: The lone hydrogen on the double-bonded carbon attached to the rings will also have a characteristic stretching frequency.

Mid-Frequency Region (2000-1000 cm⁻¹)

This region contains key stretching and bending vibrations.

-

C=C Stretching: The stretching vibration of the vinyl C=C double bond is a prominent feature, typically appearing in the 1650-1620 cm⁻¹ range. The C=C stretching vibrations of the aromatic rings will also be present, usually as a series of bands between 1600 and 1450 cm⁻¹.[2]

-

C-H Bending (In-plane): In-plane bending vibrations of the aromatic and vinyl C-H bonds occur in the 1400-1000 cm⁻¹ region.

-

C-Cl Stretching: The C-Cl stretching vibration is a key indicator for the chlorophenyl group. This bond typically absorbs in the 800-600 cm⁻¹ range.[3][4] The exact position can be influenced by the substitution pattern on the benzene ring.

Fingerprint Region (< 1000 cm⁻¹)

This region is complex, containing a multitude of bending, wagging, and twisting vibrations that are unique to the overall molecular structure.[5]

-

C-H Bending (Out-of-plane): The out-of-plane bending vibrations of the aromatic C-H bonds are particularly informative about the substitution pattern. For the monosubstituted phenyl ring, strong absorptions are expected between 770-730 cm⁻¹ and 710-690 cm⁻¹. For the para-disubstituted chlorophenyl ring, a characteristic strong band should appear in the 860-800 cm⁻¹ range.

-

Vinyl C-H Bending (Out-of-plane): The out-of-plane "wagging" of the =CH₂ group gives rise to a strong band, typically between 915-905 cm⁻¹. Another characteristic band for the vinyl group appears around 995-985 cm⁻¹.

Table 1: Predicted Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | Aromatic Rings | 3100 - 3000 | Medium to Weak |

| C-H Stretch | Vinyl Group (=CH₂) | 3100 - 3020 | Medium |

| C=C Stretch | Aromatic Rings | 1600 - 1450 | Medium to Strong |

| C=C Stretch | Vinyl Group | 1650 - 1620 | Medium |

| C-H Out-of-Plane Bend | p-disubstituted Ring | 860 - 800 | Strong |

| C-H Out-of-Plane Bend | Monosubstituted Ring | 770 - 730 & 710 - 690 | Strong |

| =CH₂ Out-of-Plane Bend | Vinyl Group | 915 - 905 | Strong |

| C-Cl Stretch | Chlorophenyl | 800 - 600 | Strong |

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines a reliable method for obtaining a high-quality FTIR spectrum of this compound, which is a liquid at room temperature.

Instrumentation and Materials

-

FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable.

-

Sample Cell: A demountable liquid cell with sodium chloride (NaCl) or potassium bromide (KBr) windows.

-

Sample: this compound (purity ≥ 95%).

-

Solvent (for cleaning): Anhydrous spectroscopic grade solvent (e.g., dichloromethane or chloroform).

-

Nitrogen Gas: For purging the spectrometer sample compartment to minimize atmospheric water and carbon dioxide interference.

Step-by-Step Methodology

-

Instrument Preparation:

-

Turn on the FTIR spectrometer and allow it to warm up for at least 30 minutes to ensure thermal stability of the source and detector.

-

Purge the sample compartment with dry nitrogen gas for 15-20 minutes to reduce atmospheric interference.

-

-

Background Spectrum Acquisition:

-

Assemble the clean, empty liquid cell and place it in the sample holder.

-

Acquire a background spectrum. This will account for the absorbance of the cell windows and any residual atmospheric components. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Preparation:

-

Place a small drop of this compound onto one of the salt plates of the demountable cell.

-

Carefully place the second salt plate on top, creating a thin liquid film. The path length can be adjusted by the thickness of the spacer used, if any. Aim for a film thin enough to ensure that the most intense absorption bands do not exceed an absorbance of ~1.5.

-

-

Sample Spectrum Acquisition:

-

Place the loaded sample cell into the spectrometer's sample holder.

-

Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Perform a baseline correction if necessary.

-

Use the peak-picking function of the software to identify the wavenumbers of the major absorption bands.

-

Correlate the observed peaks with the expected vibrational modes as detailed in Table 1.

-

Experimental Workflow Diagram

Caption: Experimental workflow for FTIR analysis of this compound.

Interpreting the Spectrum: A Self-Validating Approach

A robust interpretation of the FTIR spectrum relies on a self-validating system where multiple bands corroborate the presence of each functional group.

-

Confirmation of the Aromatic Systems: The presence of both C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching bands between 1600 and 1450 cm⁻¹ strongly indicates the presence of the aromatic rings.[2] The specific out-of-plane C-H bending bands will then confirm the substitution patterns.

-

Validation of the Vinyl Group: The vinyl group is confirmed by the simultaneous presence of the =C-H stretch, the C=C stretch (often sharper than the aromatic C=C stretches), and the characteristic out-of-plane bending vibrations.

-

Identification of the Chlorophenyl Moiety: The C-Cl stretch, while important, can sometimes be obscured in the complex fingerprint region. However, its presence, coupled with the characteristic out-of-plane bending for a para-disubstituted ring, provides strong evidence for the 1-chloro-4-substituted benzene ring.

Conclusion

The FTIR spectrum of this compound provides a wealth of information about its molecular structure. By systematically analyzing the high-frequency, mid-frequency, and fingerprint regions, one can confidently identify the key functional groups and their connectivity. This technical guide provides the theoretical foundation and a practical experimental framework for researchers to utilize FTIR spectroscopy as a reliable tool for the characterization and quality control of this important chemical intermediate. The combination of theoretical predictions, a detailed experimental protocol, and a self-validating approach to spectral interpretation ensures the scientific integrity of the analysis.

References

- 1. sciepub.com [sciepub.com]

- 2. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. shimadzu.com [shimadzu.com]

- 5. Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate [redalyc.org]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Chloro-4-(1-phenylvinyl)benzene

This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 1-Chloro-4-(1-phenylvinyl)benzene, a versatile building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced reactivity of this styrenic derivative, offering insights into its behavior in various chemical transformations and providing detailed experimental protocols.

Introduction and Molecular Overview

This compound, with the chemical formula C₁₄H₁₁Cl, is an aromatic compound characterized by a chlorophenyl group and a phenylvinyl substituent.[1][2] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules and polymers. The presence of the chlorine atom, the vinyl group, and two aromatic rings provides multiple sites for chemical modification, allowing for a diverse range of synthetic transformations.

Molecular Structure:

The structure of this compound features a central benzene ring substituted with a chlorine atom and a 1-phenylvinyl group at the para positions. This substitution pattern significantly influences the electronic properties and reactivity of the molecule.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is fundamental for its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁Cl | [2] |

| Molecular Weight | 214.69 g/mol | [1] |

| Appearance | Liquid | [2] |

| Purity | 95% | [3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |

Spectroscopic Characterization

The spectroscopic data provides a fingerprint for the identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the protons on the two phenyl rings. The vinyl protons would likely appear as singlets in the range of 5.0-6.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will exhibit a series of signals in the aromatic region (typically 120-145 ppm). The vinyl carbons would have distinct chemical shifts, with the quaternary carbon appearing further downfield than the CH₂ carbon. The carbon attached to the chlorine atom will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.[1]

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | C-H stretching (aromatic) |

| ~1600, 1490 | C=C stretching (aromatic rings) |

| ~1630 | C=C stretching (vinyl group) |

| ~830 | C-H out-of-plane bending (para-disubstituted benzene) |

| ~750, 690 | C-H out-of-plane bending (monosubstituted benzene) |

| ~1090 | C-Cl stretching |

Mass Spectrometry (MS):

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 214, with a characteristic M+2 peak at m/z 216 due to the presence of the chlorine-37 isotope.[1] Common fragmentation patterns for styrenic and chlorinated aromatic compounds would be observed. The loss of a chlorine atom (m/z 179) and fragmentation of the vinyl group are anticipated.

Synthesis of this compound

The most direct and efficient synthesis of this compound is achieved through the Wittig reaction. This powerful olefination method allows for the formation of the carbon-carbon double bond with high regioselectivity.

Synthetic Pathway: The Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with a ketone or aldehyde to form an alkene.[5] In this case, the ylide is generated from methyltriphenylphosphonium bromide, which then reacts with 4-chlorobenzophenone.

Caption: Synthetic pathway for this compound via the Wittig reaction.

Detailed Experimental Protocol for Synthesis

This protocol is based on established procedures for Wittig reactions involving similar substrates.[6][7]

Materials:

-

Methyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

4-Chlorobenzophenone

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Ylide Generation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents).

-

Suspend the phosphonium salt in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. The formation of the ylide is indicated by the appearance of a deep orange or red color.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Wittig Reaction:

-

Dissolve 4-chlorobenzophenone (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add the ketone solution dropwise to the ylide solution at room temperature.

-

Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three key structural features: the vinyl group, the chloro-substituted phenyl ring, and the unsubstituted phenyl ring.

Reactions of the Vinyl Group

The vinyl group is susceptible to electrophilic addition reactions and can participate in polymerization.

Electrophilic Addition:

The double bond can undergo addition reactions with various electrophiles. However, due to the electronic effects of the attached phenyl groups, these reactions may be less facile compared to simple alkenes.

Polymerization:

Similar to other styrene derivatives, this compound can undergo polymerization. Cationic polymerization is a common method for styrenic monomers.[8][9] The presence of the chloro group can influence the polymerization kinetics and the properties of the resulting polymer.

Experimental Protocol: Cationic Polymerization (General Procedure)

This protocol is a general guideline for the cationic polymerization of styrenic monomers.[8][10]

Materials:

-

This compound (monomer)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Lewis acid initiator (e.g., SnCl₄, TiCl₄)

-

Protonic co-initiator (e.g., a trace of water or an alcohol)

-

Methanol (for quenching)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve the monomer in anhydrous dichloromethane.

-

Cool the solution to the desired temperature (e.g., 0°C or -78°C).

-

Add the Lewis acid initiator to the stirred solution.

-

Allow the polymerization to proceed for the desired time.

-

Quench the reaction by adding cold methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Reactions of the Chloro-Substituted Phenyl Ring

The chlorine atom on the phenyl ring opens up possibilities for cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Heck Reaction:

The Heck reaction is a palladium-catalyzed coupling of an aryl halide with an alkene.[11][12][13] While this compound itself contains an alkene, the chloro-aromatic moiety can also act as the aryl halide partner in a Heck reaction with another alkene.

Caption: General catalytic cycle of the Heck reaction.

Suzuki Coupling:

The Suzuki coupling is another palladium-catalyzed cross-coupling reaction, this time between an organoboron compound and an organohalide.[14][15][16] The chloro-substituted ring of this compound can be coupled with a variety of boronic acids or esters.

Experimental Protocol: Suzuki Coupling (General Procedure)

This is a general protocol for the Suzuki coupling of aryl chlorides.[14]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., toluene, dioxane, or DMF, often with water)

Procedure:

-

To a reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent.

-

Purify the crude product by column chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile synthetic intermediate with a rich and varied reactivity. Its ability to undergo polymerization, electrophilic additions, and palladium-catalyzed cross-coupling reactions makes it a powerful tool for the construction of complex molecular architectures. The detailed protocols and reactivity insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for new discoveries in materials science and drug development.

References

- 1. 1-Chloro-4-(1-phenylethenyl)-benzene | C14H11Cl | CID 601316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Chloro-4-(1-phenyl-vinyl)-benzene | CymitQuimica [cymitquimica.com]

- 3. This compound | 18218-20-7 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sctunisie.org [sctunisie.org]

- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Yoneda Labs [yonedalabs.com]

An In-depth Technical Guide to the Solubility of 1-Chloro-4-(1-phenylvinyl)benzene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Chloro-4-(1-phenylvinyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive assessments in a range of organic solvents, and a detailed, field-proven protocol for empirical solubility determination. Our focus is on providing not just data, but a causal understanding of the molecular interactions at play, ensuring a robust and validated approach to your experimental design.

Introduction to this compound: A Molecule of Interest

This compound, with the molecular formula C₁₄H₁₁Cl and a molar mass of 214.69 g/mol , is an organic compound that combines structural features of both styrene and chlorobenzene.[1][2][3] It exists as a liquid at room temperature and requires storage at 2-8°C to maintain its stability.[1][3] The unique arrangement of a phenylvinyl group and a chloro-substituted benzene ring imparts specific physicochemical properties that are critical to its behavior in solution and, consequently, its application in various research and development contexts.

Understanding the solubility of this compound is paramount for a variety of applications, including reaction chemistry, purification processes, formulation development, and analytical characterization. The choice of solvent can dramatically influence reaction rates, yield, and the ease of product isolation. In the realm of drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.

The Cornerstone of Solubility: The "Like Dissolves Like" Principle

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like."[4][5] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another.[4][6] The primary intermolecular forces at play in organic systems are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

-

Nonpolar Compounds: Molecules that are predominantly composed of carbon and hydrogen, with symmetrical charge distributions, are considered nonpolar. Their primary intermolecular interactions are the relatively weak London dispersion forces. Consequently, they tend to dissolve well in nonpolar solvents which also rely on these forces.[5][6][7]

-

Polar Compounds: Molecules containing electronegative atoms (such as oxygen, nitrogen, or halogens) that create an uneven distribution of electron density possess a dipole moment and are considered polar. These molecules interact through stronger dipole-dipole forces. Polar solvents, which also have significant dipole moments, are effective at solvating polar solutes.[4][6]

Predicting the Solubility of this compound: A Structural Analysis

To predict the solubility of this compound, we must first assess its overall polarity by examining its molecular structure.

Caption: Molecular structure of this compound.

The molecule can be deconstructed into two key components:

-

A Phenylvinyl (Styrene) Moiety: Styrene itself is a largely nonpolar molecule, possessing a very small dipole moment of approximately 0.13 D. This is due to the nonpolar nature of the benzene ring and the vinyl group.

-

A Chlorobenzene Moiety: Chlorobenzene exhibits a moderate dipole moment (around 1.5-1.7 D) due to the electronegativity of the chlorine atom, which induces a partial negative charge on the chlorine and a partial positive charge on the carbon to which it is attached.

The overall polarity of this compound is a composite of these two parts. The large, nonpolar surface area of the two phenyl rings and the vinyl group suggests that the molecule will have significant nonpolar character. However, the presence of the chlorine atom introduces a degree of polarity. Therefore, this compound can be classified as a predominantly nonpolar to weakly polar molecule .

Based on this analysis, we can predict its solubility in a range of common organic solvents.

Predicted Solubility Profile

The following table provides a predictive summary of the solubility of this compound in various organic solvents, categorized by their polarity.

| Solvent | Polarity Index (P') | Solvent Type | Predicted Solubility | Rationale |

| Hexane | 0.1 | Nonpolar | High | The nonpolar nature of hexane aligns well with the large nonpolar regions of the solute.[6] |

| Toluene | 2.4 | Nonpolar (Aromatic) | Very High | The aromatic character of toluene will have a strong affinity for the two phenyl rings of the solute. |

| Dichloromethane | 3.1 | Polar Aprotic | High | The moderate polarity of dichloromethane should effectively solvate the weakly polar regions of the solute.[6] |

| Diethyl Ether | 2.8 | Polar Aprotic | Moderate to High | Similar to dichloromethane, its polarity should be suitable for dissolution. |

| Acetone | 5.1 | Polar Aprotic | Moderate | The higher polarity of acetone may lead to slightly lower solubility compared to less polar solvents. |

| Ethyl Acetate | 4.4 | Polar Aprotic | Moderate | Similar to acetone, a moderate level of solubility is expected. |

| Isopropanol | 3.9 | Polar Protic | Low to Moderate | The ability of isopropanol to hydrogen bond may not be as effective in solvating the largely nonpolar solute. |

| Ethanol | 4.3 | Polar Protic | Low | Similar to isopropanol, with slightly higher polarity, leading to potentially lower solubility. |

| Methanol | 5.1 | Polar Protic | Low | As a more polar protic solvent, methanol is expected to be a poor solvent for this compound.[6] |

| Water | 10.2 | Polar Protic | Insoluble | The high polarity and extensive hydrogen bonding network of water make it a very poor solvent for nonpolar to weakly polar organic molecules. |

Experimental Protocol for Solubility Determination: A Self-Validating Approach

While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for accurate and reliable results. The following protocol outlines the widely accepted "shake-flask" method, which is a robust technique for determining the thermodynamic solubility of a compound.[8][9][10]

Caption: Experimental workflow for the shake-flask solubility determination method.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Constant temperature incubator or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: a. To a series of glass vials, add a known volume (e.g., 2 mL) of each selected organic solvent. b. Add an excess amount of this compound to each vial. The presence of undissolved solute is crucial to ensure saturation. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an orbital shaker or on a stir plate within a constant temperature environment (e.g., 25°C). b. Agitate the mixtures for a sufficient period to allow them to reach thermodynamic equilibrium. A typical duration is 24-48 hours.[9] Longer times may be necessary and should be determined empirically.

-

Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Quantification: a. Prepare a series of calibration standards of this compound of known concentrations in the respective solvent. b. Analyze the filtered saturated solutions and the calibration standards using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectroscopy). c. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. d. Determine the concentration of this compound in the saturated solutions by interpolating their analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Conclusion and Best Practices

This guide has provided a detailed examination of the solubility of this compound in organic solvents, from theoretical prediction to a practical experimental protocol. The predominantly nonpolar to weakly polar nature of this compound suggests a higher solubility in nonpolar and moderately polar aprotic solvents. For mission-critical applications, it is imperative to move beyond prediction and perform empirical solubility testing. The shake-flask method, as detailed, offers a reliable and reproducible means of obtaining this crucial data. By understanding the underlying principles of solubility and adhering to a robust experimental design, researchers can make informed decisions in their scientific endeavors, ultimately leading to more efficient and successful outcomes.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]